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molecular formula C5H4BrClF4O B8406937 5-Bromo-4,4,5,5-tetrafluoropentanoyl chloride

5-Bromo-4,4,5,5-tetrafluoropentanoyl chloride

Cat. No. B8406937
M. Wt: 271.43 g/mol
InChI Key: FSQLAHNTXMNMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08956799B2

Procedure details

In the second step, a solution of 3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9-ol (21.3 g, 125.0 mmol) in 200 mL acetonitrile was added to the 5-bromo-4,4,5,5-tetrafluoropentanoyl chloride solution. To the mixture was added 9.93 g (125.5 mmol) pyridine and the reaction was stirred at ambient temperature under nitrogen for 16 h. The solvent was removed under reduced pressure and the resulting oily residue was dissolved in 250 mL dichloromethane. The later solution was washed once with 200 mL 1 N HCl, washed once with 200 mL saturated aqueous NaHCO3, dried over MgSO4 and the solvent removed under reduced pressure to produce 3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9-oxycarbonyl]-4-bromo-3,3,4,4-tetrafluorobutane as a white solid.
[Compound]
Name
3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:12])([F:11])[C:3]([F:10])([F:9])[CH2:4][CH2:5]C(Cl)=O.N1C=CC=CC=1>C(#N)C>[Br:1][C:2]([F:12])([F:11])[C:3]([F:10])([F:9])[CH2:4][CH3:5]

Inputs

Step One
Name
3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9
Quantity
21.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(CCC(=O)Cl)(F)F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.93 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oily residue was dissolved in 250 mL dichloromethane
WASH
Type
WASH
Details
The later solution was washed once with 200 mL 1 N HCl
WASH
Type
WASH
Details
washed once with 200 mL saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC(C(CC)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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